n-(2-Hydroxypropyl)-4-(4-methyl-2-oxothiazol-3(2h)-yl)butanamide
Description
"N-(2-Hydroxypropyl)-4-(4-methyl-2-oxothiazol-3(2H)-yl)butanamide" is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-methyl-2-oxothiazol-3(2H)-yl moiety and a 2-hydroxypropyl group.
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-4-(4-methyl-2-oxo-1,3-thiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H18N2O3S/c1-8-7-17-11(16)13(8)5-3-4-10(15)12-6-9(2)14/h7,9,14H,3-6H2,1-2H3,(H,12,15) |
InChI Key |
ZBPBVVFBKAUALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=O)N1CCCC(=O)NCC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs in the butanamide and thiazole-containing families documented in the evidence. Key structural and functional distinctions are outlined below:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Hydrophilicity: The target compound’s hydroxypropyl group likely improves solubility compared to the highly lipophilic dimethylphenoxy and diphenylhexan groups in compound m .
- Molecular Complexity : Compound m has a more complex stereochemistry and bulkier substituents, which may hinder blood-brain barrier penetration compared to the target compound.
Key Research Findings from Evidence:
Role of Thiazole Derivatives : Thiazole-containing compounds (e.g., 1-(2-isopropylthiazol-4-yl)-N-methyl methanamine) are frequently used as intermediates in antiviral and antibacterial agents due to their heterocyclic stability . The target compound’s thiazolone ring may offer similar versatility but with distinct reactivity due to the ketone group.
Stereochemical Influence: Compounds m, n, and o highlight the importance of stereochemistry in biological activity. The target compound’s lack of documented stereospecific substituents (e.g., dimethylphenoxy) may simplify synthesis but reduce target specificity.
Solubility vs. Bioavailability: The hydroxypropyl group in the target compound contrasts with the methyl ester in the butanoate analog , suggesting a trade-off between solubility (hydroxypropyl) and metabolic stability (ester).
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